1-(Boc-amino)-2-(ethylamino)ethane

Medicinal Chemistry Drug Design Lipophilicity

1-(Boc-amino)-2-(ethylamino)ethane is a bifunctional amine building block offering a Boc-protected primary amine and a free secondary ethylamine. Its solid form (mp 40-50°C) enables precise weighing for automated peptide synthesizers. The ethylamine group boosts logP to 1.90, enhancing membrane permeability over methyl analogs. Orthogonal Boc protection allows selective on-resin deprotection while retaining the ethylamine for later functionalization. High purity ≥97% ensures reproducible results in multi-step medicinal chemistry and CNS drug candidate synthesis. Ideal for asymmetric ligand design; avoid generic substitution without re-optimization. Purchase now for reliable kilogram-scale process development.

Molecular Formula C9H20N2O2
Molecular Weight 188.27 g/mol
CAS No. 113283-93-5
Cat. No. B054407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Boc-amino)-2-(ethylamino)ethane
CAS113283-93-5
Molecular FormulaC9H20N2O2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCCNCCNC(=O)OC(C)(C)C
InChIInChI=1S/C9H20N2O2/c1-5-10-6-7-11-8(12)13-9(2,3)4/h10H,5-7H2,1-4H3,(H,11,12)
InChIKeyJMIGZQVLLZKDIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Boc-amino)-2-(ethylamino)ethane (CAS 113283-93-5): A Boc-Protected Ethylamino Building Block for Targeted Amine Synthesis


1-(Boc-amino)-2-(ethylamino)ethane (tert-butyl (2-(ethylamino)ethyl)carbamate) is a bifunctional amine building block featuring a tert-butoxycarbonyl (Boc)-protected primary amine and a free secondary ethylamine. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules for medicinal chemistry, peptide chemistry, and materials science . Its structure enables orthogonal protection strategies, allowing for selective deprotection and subsequent functionalization .

Why Substituting 1-(Boc-amino)-2-(ethylamino)ethane with Unprotected or Differently Alkylated Analogs Compromises Synthetic Outcomes


The ethyl group in 1-(Boc-amino)-2-(ethylamino)ethane is not a passive structural feature; it critically modulates the compound's lipophilicity, physical state, and reactivity profile. Substituting this compound with its N-methyl analog (1-(Boc-amino)-2-(methylamino)ethane) or the non-alkylated counterpart (N-Boc-ethylenediamine) leads to quantifiable differences in logP, melting point, and phase behavior . These physicochemical disparities directly impact solubility, purification methods, and reaction kinetics in multi-step syntheses, rendering generic substitution unreliable without process re-optimization .

Quantitative Differentiation of 1-(Boc-amino)-2-(ethylamino)ethane: Lipophilicity, Phase Behavior, and Purity Benchmarks


Enhanced Lipophilicity (logP 1.90) vs. Methyl Analog (logP 0.36) for Improved Organic Solubility and Membrane Permeability

1-(Boc-amino)-2-(ethylamino)ethane exhibits a calculated logP of 1.90, reflecting a >5-fold increase in lipophilicity compared to its N-methyl analog, 1-(Boc-amino)-2-(methylamino)ethane, which has a reported logP of 0.36 . This difference in partition coefficient directly influences the compound's behavior in biphasic systems and biological membranes .

Medicinal Chemistry Drug Design Lipophilicity

Defined Solid-State Physical Form (Melting Point 40-50°C) vs. Liquid/Oily Counterparts for Ease of Handling and Purification

1-(Boc-amino)-2-(ethylamino)ethane is a solid at ambient temperature with a reported melting point range of 40-50°C (or 54-55°C after recrystallization from pentane) . In contrast, the non-alkylated analog, N-Boc-ethylenediamine, is an oily liquid [1]. The methyl analog is described as a 'low melting solid or liquid,' indicating a poorly defined phase at standard laboratory conditions .

Process Chemistry Purification Solid-Phase Handling

High Commercial Purity (≥98% by GC) with Rigorous Quality Control Documentation

Commercial sources for 1-(Boc-amino)-2-(ethylamino)ethane routinely offer a minimum purity of 98% as determined by gas chromatography (GC) . This high purity specification is supported by batch-specific certificates of analysis (CoA) and safety data sheets (SDS), ensuring consistency and reliability in synthetic applications .

Quality Assurance Analytical Chemistry Procurement

Orthogonal Boc Protection Strategy Enables Selective Deprotection in Multi-Step Syntheses

The Boc group on the primary amine is stable under basic and nucleophilic conditions but is readily cleaved under mild acidic conditions (e.g., TFA or HCl). This orthogonality allows for the selective unmasking of the primary amine in the presence of the secondary ethylamine, a feature that is preserved across N-alkyl analogs but is absent in non-Boc-protected diamines .

Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Optimal Application Scenarios for 1-(Boc-amino)-2-(ethylamino)ethane in Research and Industrial Settings


Solid-Phase Peptide Synthesis (SPPS) and Peptidomimetic Construction

The solid-state nature and high purity of 1-(Boc-amino)-2-(ethylamino)ethane make it ideal for automated peptide synthesizers, where precise weighing and handling are critical. The Boc group can be removed on-resin using standard TFA cocktails, revealing a free amine for subsequent coupling steps, while the ethylamine remains available for later alkylation or acylation .

Medicinal Chemistry Lead Optimization Requiring Increased Lipophilicity

When a lead compound's pharmacokinetic profile requires improvement in membrane permeability or logP, the ethylamine moiety of this building block provides a tangible lipophilicity advantage (logP 1.90) over the methyl analog (logP 0.36) . This property is particularly valuable in central nervous system (CNS) drug discovery, where blood-brain barrier penetration is a key consideration .

Synthesis of Asymmetric Diamine Ligands and Chelators

The combination of a protected primary amine and a free secondary ethylamine allows for the stepwise, regioselective functionalization of the ethylenediamine scaffold. This enables the construction of asymmetric ligands for catalysis or metal chelation, where the ethyl group can tune steric and electronic properties compared to smaller or larger alkyl substituents .

Process Chemistry and Scale-Up Campaigns

The defined melting point (40-50°C) and solid physical form of 1-(Boc-amino)-2-(ethylamino)ethane facilitate large-scale handling, storage, and purification by recrystallization . This contrasts with liquid or low-melting analogs that may require specialized equipment or pose challenges in kilogram-scale manufacturing [1].

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